(2-Chlorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone
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Overview
Description
1-(2-Chlorobenzoyl)-4-(4-Methoxyphenyl)Piperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a 2-chlorobenzoyl group and a 4-methoxyphenyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorobenzoyl)-4-(4-Methoxyphenyl)Piperazine typically involves the reaction of 2-chlorobenzoyl chloride with 4-(4-methoxyphenyl)piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: On an industrial scale, the production of 1-(2-Chlorobenzoyl)-4-(4-Methoxyphenyl)Piperazine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorobenzoyl)-4-(4-Methoxyphenyl)Piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group.
Substitution: The chlorine atom in the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 1-(2-Hydroxybenzoyl)-4-(4-Methoxyphenyl)Piperazine.
Reduction: Formation of 1-(2-Hydroxybenzyl)-4-(4-Methoxyphenyl)Piperazine.
Substitution: Formation of 1-(2-Substituted Benzoyl)-4-(4-Methoxyphenyl)Piperazine derivatives.
Scientific Research Applications
1-(2-Chlorobenzoyl)-4-(4-Methoxyphenyl)Piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzoyl)-4-(4-Methoxyphenyl)Piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-(2-Chlorobenzoyl)-4-Phenylpiperazine
- 1-(2-Chlorobenzoyl)-4-(4-Hydroxyphenyl)Piperazine
- 1-(2-Chlorobenzoyl)-4-(4-Methylphenyl)Piperazine
Comparison: 1-(2-Chlorobenzoyl)-4-(4-Methoxyphenyl)Piperazine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C18H19ClN2O2 |
---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
(2-chlorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H19ClN2O2/c1-23-15-8-6-14(7-9-15)20-10-12-21(13-11-20)18(22)16-4-2-3-5-17(16)19/h2-9H,10-13H2,1H3 |
InChI Key |
GJFPBXNWZKIQDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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